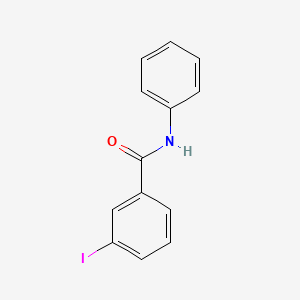

3-iodo-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMRRTREAZUGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355200 | |

| Record name | 3-iodo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63710-34-9 | |

| Record name | 3-Iodo-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63710-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 Iodo N Phenylbenzamide

Reactivity of the Amide Functional Group

The amide group in 3-iodo-N-phenylbenzamide possesses its own characteristic reactivity, which is largely independent of the iodo-substituent on the aromatic ring. Key reactions include hydrolysis and reduction.

The synthesis of N-phenylbenzamides can be achieved through various routes, including the reaction of a substituted benzoyl chloride with an aniline (B41778) derivative. unair.ac.idorgsyn.org The reactivity of the resulting amide bond is a cornerstone of its chemical profile.

| Reaction | Reagents and Conditions | Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), heat | 3-Iodobenzoic acid and aniline |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | 3-Iodobenzoate salt and aniline |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | (3-Iodophenyl)(phenyl)methanamine |

Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis. Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfer and elimination of the amine yields the corresponding carboxylic acid (3-iodobenzoic acid) and the protonated amine (anilinium ion). Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amide anion, which is then protonated by the solvent.

Reduction of the amide group to an amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction transforms the carbonyl group into a methylene (B1212753) group (CH₂), yielding (3-iodophenyl)(phenyl)methanamine.

Hydrolysis and Amide Bond Cleavage

The amide bond in this compound, while generally stable, can be cleaved under hydrolytic conditions. This process, common to amides, can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then collapses, expelling the amine as a leaving group. The final products, after deprotonation of the newly formed carboxylic acid and protonation of the released amine under the acidic environment, are 3-iodobenzoic acid and the anilinium ion. youtube.comyoutube.com The reaction is essentially irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com

In a basic medium, the hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then expels the aniline anion. A subsequent acid-base reaction between the carboxylic acid and the aniline anion, or more likely, the deprotonation of the carboxylic acid by the hydroxide base, drives the reaction towards the formation of a carboxylate salt and aniline. To obtain the free carboxylic acid, a final acidic workup step is necessary. youtube.comyoutube.com

The general mechanisms are depicted below:

Acid-Catalyzed Hydrolysis:

Step 1: Protonation of the carbonyl oxygen.

Step 2: Nucleophilic attack by water.

Step 3: Proton transfer.

Step 4: Elimination of aniline.

Step 5: Deprotonation to form 3-iodobenzoic acid and anilinium ion.

Base-Catalyzed Hydrolysis:

Step 1: Nucleophilic attack by hydroxide ion.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Elimination of the anilide anion.

Step 4: Deprotonation of the carboxylic acid to form the carboxylate.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can undergo further substitution reactions, namely N-alkylation and N-acylation, to yield tertiary amides.

N-Alkylation involves the introduction of an alkyl group onto the amide nitrogen. This transformation typically requires a strong base to deprotonate the amide N-H, generating a nucleophilic amidate anion, which then reacts with an alkylating agent (e.g., an alkyl halide). Common bases used for this purpose include sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent. organic-chemistry.org Another approach involves copper-catalyzed cross-coupling reactions of anilines with alkylborane reagents, which could be adapted for N-alkylation of N-phenylbenzamides. organic-chemistry.org The use of ionic liquids as reaction media has also been shown to be effective for the N-alkylation of various nitrogen heterocycles and amides. organic-chemistry.org

N-Acylation is the process of introducing an acyl group to the amide nitrogen. This is a common method for the synthesis of imides. The reaction generally involves treating the amide with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. researchgate.net Electrochemical methods for N-acylation have also been developed, offering a sustainable approach under mild conditions. rsc.org Furthermore, various coupling reagents typically used in peptide synthesis can be employed for N-acylation. arkat-usa.org

These reactions provide a pathway to modify the properties of the parent molecule, introducing new functional groups and steric bulk at the nitrogen atom, which can influence its biological activity and chemical reactivity.

Conformational Dynamics of the Amide Bond

The amide bond in this compound exhibits restricted rotation due to the partial double bond character of the C-N bond, a result of resonance stabilization. nanalysis.com This restricted rotation can lead to the existence of different conformers. The study of the energetics and interconversion of these conformers is known as conformational analysis. lumenlearning.comlibretexts.orgmaricopa.edu

In N-phenylbenzamides, the conformation is largely defined by the torsion angles around the C-N bond and the bonds connecting the phenyl rings to the amide group. The planarity of the amide group is a key feature, though deviations can occur. nih.govnsf.gov The rotation of the phenyl rings relative to the amide plane can lead to different stable conformations. nih.gov For instance, in N-phenylbenzamide derivatives, the angle between the amide plane and the phenyl ring is typically between 28 and 31 degrees, which is thought to be a balance between attractive and repulsive intramolecular interactions. nih.gov

The presence of the iodine substituent at the 3-position of the benzoyl ring can influence the conformational preferences through steric and electronic effects. The barrier to rotation around the amide bond can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between different chemical environments of the atoms in different conformers. nanalysis.comrsc.org The conformational dynamics are crucial as the three-dimensional structure of the molecule can significantly impact its interaction with biological targets. nih.gov Studies on twisted amides have shown that distortion of the amide bond from planarity can lead to enhanced reactivity, including increased susceptibility to cleavage. nsf.govrsc.org

Cyclization and Annulation Reactions

The presence of the iodine atom ortho to the amide linkage in a potential precursor, or meta in the named compound, and the N-phenyl group makes this compound and its isomers valuable substrates for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

Intramolecular C-N Coupling for Fused Heterocycles (e.g., Phenanthridinones, Isoquinolinones)

A key transformation of ortho-iodo-N-arylbenzamides is their intramolecular cyclization to form phenanthridinones, a class of compounds with significant biological activity. nih.govnih.gov While the title compound is this compound, the closely related 2-iodo-N-phenylbenzamide is a common starting material for these reactions. This transformation can be achieved through various catalytic systems.

Palladium-catalyzed intramolecular C-N bond formation is a widely used method. nih.gov However, metal-free approaches have also been developed. For example, the treatment of 2-iodo-N-arylbenzamide substrates with potassium tert-butoxide in the presence of a radical initiator like AIBN can afford phenanthridinones in good yields. orgsyn.org

| Reactant | Catalyst/Reagent | Solvent | Product | Yield | Reference |

| 2-Iodo-N-arylbenzamides | KOtBu, AIBN (catalytic) | Benzene | Phenanthridinones | 81-91% | orgsyn.org |

| o-Halobenzamides | Palladium catalyst | - | Phenanthridinones | - | nih.gov |

| 2-Iodo-N-phenylbenzamide | KOtBu | Benzene | Phenanthridinone | 35% (without initiator) | orgsyn.org |

The synthesis of isoquinolinones can also be achieved from related benzamide (B126) precursors. Although not directly from this compound, methods involving the cyclization of o-alkenylbenzamides mediated by hypervalent iodine reagents demonstrate a viable route to this heterocyclic core. rsc.org Copper-catalyzed intramolecular C-N coupling reactions of substituted aryl guanidines have also been reported to form nitrogen heterocycles, suggesting the potential for similar strategies with this compound derivatives. researchgate.netresearchgate.net

Cycloaddition Reactions (e.g., [4+1] Cycloaddition)

The benzamide scaffold can participate in various cycloaddition reactions. While specific examples involving this compound are scarce, related benzamides have been shown to undergo cycloadditions. For instance, copper-catalyzed [4+1] cycloaddition of benzamide derivatives with isocyanide derivatives has been reported. researchgate.net Rhodium-catalyzed C-H activation followed by a [4+3] cycloaddition of benzamides with vinylcarbenoids provides access to azepinones. rsc.org

These reactions typically involve the activation of a C-H bond ortho to the amide directing group, followed by the reaction with a one or three-carbon component. The iodo-substituent in this compound could potentially be leveraged in cycloaddition-coupling sequences, although this remains an area for further exploration. The development of catalytic reductive [4+1] cycloadditions of vinylidenes and dienes further expands the possibilities for constructing five-membered rings. nih.gov

Multi-Component Reactions Leveraging the Scaffold

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govresearchgate.net The this compound scaffold possesses multiple reactive sites that could be exploited in MCRs. The aryl iodide can participate in transition-metal catalyzed cross-coupling reactions, the amide N-H can be involved in condensation reactions, and the aromatic rings can undergo electrophilic substitution.

While no MCRs specifically designed around this compound have been reported, the potential exists. For example, a domino reaction involving a copper-catalyzed Ullmann-type coupling at the iodo-position, followed by another transformation involving the amide functionality, could be envisioned. rsc.org The development of MCRs for the synthesis of quinazolinones from 2-iodobenzamides and enaminones via copper-catalyzed domino reactions showcases the utility of iodobenzamides in such processes. rsc.org The field of MCRs is continuously expanding, and the unique combination of functional groups in this compound makes it an interesting candidate for the development of novel synthetic methodologies. nih.govyoutube.comdiva-portal.org

Structural Analysis and Spectroscopic Characterization

Crystallographic Investigations

Crystallography, particularly single-crystal X-ray diffraction, stands as the definitive method for determining the molecular structure and packing in the solid state. While specific crystallographic data for 3-iodo-N-phenylbenzamide is not extensively detailed in available literature, a thorough analysis of its isomer, 2-iodo-N-phenylbenzamide, offers profound insights into the structural characteristics of this family of compounds. iucr.orgnih.gov

Detailed crystallographic data for the derivative 2-iodo-N-phenylbenzamide is summarized below.

Interactive Table 1: Crystallographic Data for 2-Iodo-N-phenylbenzamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₀INO | nih.gov |

| Formula Weight | 323.13 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 4.6739 (2) | nih.gov |

| b (Å) | 12.1157 (6) | nih.gov |

| c (Å) | 21.8415 (11) | nih.gov |

| β (°) | 94.133 (2) | nih.gov |

| Volume (ų) | 1232.89 (10) | nih.gov |

The crystal structure of N-phenylbenzamides is stabilized by a sophisticated network of non-covalent interactions. These weak forces, including hydrogen bonds and halogen bonds, are directional and play a crucial role in the formation of specific supramolecular architectures.

In the solid state of iodo-N-phenylbenzamide derivatives, classical N-H···O hydrogen bonds are a dominant feature of the molecular packing. iucr.orgnih.gov In 2-iodo-N-phenylbenzamide, the amide hydrogen atom acts as a donor to the carbonyl oxygen atom of an adjacent molecule. nih.gov This interaction links the molecules into infinite chains extending along the crystallographic a-axis. iucr.orgnih.gov Similar N-H···O hydrogen bonds are observed in the crystal structure of 3-phenylpropylammonium 3-iodobenzoate, highlighting the prevalence of this motif in related structures containing the iodobenzoate moiety. nih.gov

Interactive Table 2: Hydrogen Bond Geometry for 2-Iodo-N-phenylbenzamide (Å, °)

| D—H···A | D-H | H···A | D···A | D—H···A | Symmetry | Reference |

|---|

D = donor atom; H = hydrogen atom; A = acceptor atom.

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species. nih.gov In the crystal structure of 2-iodo-N-phenylbenzamide, a C—I···π(ring) halogen bond is observed. iucr.orgnih.gov This interaction involves the iodine atom of one molecule and the π-system of the iodobenzene (B50100) ring of a neighboring, inversion-related molecule. iucr.orgnih.gov This contact, supported by additional C—H···π interactions, helps to assemble the hydrogen-bonded chains into sheets. iucr.orgnih.gov This type of interaction is crucial for the stabilization of the crystal lattice in many iodo-substituted organic compounds.

Analysis of Intermolecular Interactions in Solid State

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of organic compounds. For iodo-N-phenylbenzamides, methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to the data obtained from X-ray diffraction.

For the derivative 2-iodo-N-phenylbenzamide, IR spectra show characteristic absorption bands confirming the presence of key functional groups. nih.govorgsyn.org The N-H stretching vibration appears around 3235-3310 cm⁻¹, while the C=O stretching of the amide group is observed near 1646-1652 cm⁻¹. nih.govorgsyn.org

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For 2-iodo-N-phenylbenzamide, the signals in the aromatic region of the ¹H NMR spectrum are complex due to the coupling between protons on the two different phenyl rings. orgsyn.org The ¹³C NMR spectrum shows a characteristic signal for the carbon atom bonded to iodine at a relatively upfield chemical shift (around 92.6 ppm) due to the heavy atom effect. orgsyn.org Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak (M⁺) observed at m/z 323. orgsyn.org

Mass Spectrometry (MS/HRMS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

MS/HRMS Data: For the isomeric compound 2-iodo-N-phenylbenzamide, the mass spectrum (Electron Ionization, 70 eV) shows a molecular ion peak (M⁺) at an m/z of 323, corresponding to the molecular formula C₁₃H₁₀INO. orgsyn.org Other significant fragments are observed at m/z 231 (M⁺ - PhNH) and 203. orgsyn.org High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. For instance, in a study of a different but related compound, HRMS was used to confirm the calculated mass for C₂₀H₁₅NOF₃ (M+H⁺) at 342.1106, with the found value being 342.1118. amazonaws.com A similar analysis for this compound would be expected to yield a molecular ion peak consistent with its molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of a molecule provides a "fingerprint" that is unique to the compound. compoundchem.com For amides like this compound, characteristic absorption bands are expected. The IR spectrum of the related 2-iodo-N-phenylbenzamide shows a prominent N-H stretching vibration at 3310 cm⁻¹. orgsyn.org The C=O (amide I) stretching vibration is observed at 1652 cm⁻¹. orgsyn.org Other bands in the region of 1523-1441 cm⁻¹ correspond to C=C stretching in the aromatic rings and N-H bending (amide II) vibrations. orgsyn.orgajol.info The presence of the C-I bond would also result in a characteristic absorption in the far-infrared region.

UV-Vis Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is influenced by the nature and substitution pattern of its chromophores. For aromatic compounds like this compound, characteristic absorption bands related to π→π* transitions are expected. The specific wavelengths of maximum absorbance (λ_max) would be influenced by the presence of the iodine atom and the amide group, which can act as auxochromes. While specific UV-Vis data for this compound is not detailed in the provided search results, the technique is generally applicable for characterizing such aromatic compounds. sciepub.com

Non Covalent Interactions and Supramolecular Chemistry

Halogen Bonding (XB) Phenomena in 3-Iodo-N-phenylbenzamide Systems

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the context of this compound, the iodine atom is the primary halogen bond donor.

The basis of the halogen bond lies in the anisotropic distribution of electron density on the halogen atom. In the case of the iodine atom in this compound, which is covalently bonded to a carbon atom of the benzamide (B126) ring, a region of lower electron density, known as a σ-hole, is formed along the extension of the C-I bond. This electropositive region can interact favorably with electron-rich atoms (Lewis bases) such as oxygen, nitrogen, or sulfur. The strength and directionality of this C-I···Donor interaction are key to its role in crystal engineering and molecular recognition. The interaction is typically linear, with the C-I···Donor angle approaching 180°.

While a crystal structure for this compound is not available in the retrieved results, a study of its isomer, 2-iodo-N-phenylbenzamide, reveals the presence of C-I···π(ring) halogen bonds. In this case, the iodine atom interacts with the electron-rich π system of an adjacent phenyl ring. This type of interaction, along with more conventional halogen bonds to heteroatoms, demonstrates the versatility of the iodine atom as a halogen bond donor.

Halogen bonds are a powerful tool in crystal engineering, capable of directing the assembly of molecules into well-defined supramolecular architectures. In the case of iodo-containing organic molecules, these interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.

The strength of halogen bonds can be evaluated using a variety of experimental and computational techniques. In solution, the strength of these interactions can be benchmarked by their ability to catalyze specific chemical reactions. For example, the catalytic activity of iodolium-based halogen bond donors in a gold-catalyzed cyclization of a propargyl amide has been quantified by determining their turnover frequencies (TOFs). While not a direct measure of bond energy, the TOF provides a relative measure of the halogen bond donor's strength in a specific chemical context.

In the solid state, spectroscopic methods such as Nuclear Quadrupole Resonance (NQR) and solid-state NMR can provide insights into the electronic environment of the nuclei involved in the halogen bond, which correlates with the bond strength. Computational methods, particularly Density Functional Theory (DFT), are also widely used to calculate interaction energies and to model the geometry of halogen-bonded complexes.

Table 1: Comparison of Catalytic Activity for Different Halogen Bond Donors

| Catalyst | Conversion (%) after 4h | Turnover Frequency (TOF) (h⁻¹) |

| Tetrafluoroiodolium salt | ~80 | 80 |

| Iodoloisoxazolium salt | ~70 | 48 |

| Iodoxinium salt | ~30 | 17 |

| This table, adapted from a study on halogen-bonding activators, illustrates how reaction kinetics can be used to quantify the relative strength of different halogen bond donors. |

Halogen bonds can occur both between molecules (intermolecular) and within the same molecule (intramolecular). Intermolecular halogen bonds are fundamental to the formation of the supramolecular structures discussed previously, such as the sheets observed in 2-iodo-N-phenylbenzamide.

Intramolecular halogen bonds, though less common, can play a significant role in determining the conformation of a molecule. Furthermore, the interplay between intramolecular hydrogen bonds and halogen bonding has been shown to enhance catalytic activity. In some systems, an intramolecular hydrogen bond to the electron-rich belt of the halogen can strengthen the σ-hole, making the halogen a more potent halogen bond donor. This pre-organization of the catalyst through intramolecular forces can lead to significantly improved performance in reactions that rely on halogen bond-based activation.

Other Intermolecular Forces

While halogen bonding is a key feature of this compound, other non-covalent interactions, particularly hydrogen bonding, are also critical in defining its structure and properties.

The N-H group of the amide linkage in this compound is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.

In the solid state, these hydrogen bonds are a dominant force in the crystal packing. In the crystal structure of the related 2-iodo-N-phenylbenzamide, N-H···O hydrogen bonds link the molecules into chains along the a-axis direction

Van der Waals and Dispersion Forces

Van der Waals forces are the sum of attractive or repulsive forces between molecules. They are a fundamental aspect of intermolecular interactions and are crucial in understanding the packing of molecules in a crystal.

Dispersion Forces (London Forces): These are the weakest type of van der Waals force and arise from the temporary fluctuations in electron density within a molecule, leading to transient dipoles. For a molecule like this compound, with its large number of electrons (particularly from the iodine atom and aromatic rings), dispersion forces are expected to be a major contributor to the cohesive energy of the crystal lattice. The large and polarizable electron cloud of the iodine atom would significantly enhance these interactions.

Without experimental data, a quantitative analysis of these forces for this compound remains speculative. The table below outlines the types of atoms and groups within the molecule that would be involved in these non-covalent interactions.

| Interacting Group/Atom | Type of Interaction | Potential Role in Supramolecular Assembly |

| Phenyl C-H | Aromatic C-H...π | Donor group interacting with the π-face of an adjacent aromatic ring, influencing molecular stacking. |

| Iodophenyl C-H | Aromatic C-H...π | Donor group, similar to phenyl C-H, contributing to the stability of the crystal lattice. |

| Aromatic Rings | π-π stacking, Aromatic C-H...π (as acceptor) | Can stack face-to-face or edge-to-face; the π-electron clouds act as acceptors for C-H donors. |

| Entire Molecule | Van der Waals (Dispersion and Dipole-Dipole) | Overall cohesive forces holding the molecules together in the crystal. |

Further experimental and computational research is necessary to elucidate the specific non-covalent interactions and the resulting supramolecular architecture of this compound. Such studies would provide valuable insights into how the substitution pattern of the halogen atom influences the solid-state properties of benzanilide (B160483) derivatives.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 3-iodo-N-phenylbenzamide. These methods allow for the detailed exploration of the molecule's electronic landscape and conformational possibilities.

The electronic structure of this compound is characterized by the interplay of the phenyl rings and the amide linkage, with the iodine substituent introducing specific electronic effects. DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are used to determine the optimized geometry and electronic properties. researchgate.net

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. In analogous benzamide (B126) derivatives, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the benzoyl moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing the delocalization of electron density and intramolecular interactions, such as hyperconjugation. For halogenated benzamides, NBO analysis can reveal the nature of the carbon-iodine bond and the extent of electron donation from the iodine atom to the aromatic system. nih.gov

Table 1: Calculated Electronic Properties of a Representative Halogenated N-Phenylbenzamide (e.g., 4-bromo-N-phenylbenzamide) from DFT Studies. researchgate.net

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative and based on a closely related compound, 4-bromo-N-phenylbenzamide, to represent the typical values obtained for such molecules.

The conformational flexibility of this compound is primarily associated with the rotation around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. Computational methods can map the potential energy surface (PES) as a function of these dihedral angles to identify the most stable conformers.

Table 2: Relative Energies of Different Conformers of a Generic N-Phenylbenzamide.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Global Minimum (Twisted) | ~45° | 0.0 |

| Planar | 0° | +2.5 |

| Perpendicular | 90° | +4.0 |

Note: This table presents illustrative data for a generic N-phenylbenzamide to demonstrate the concept of a conformational energy landscape. The exact values for this compound would require specific calculations.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as cross-coupling reactions where the C-I bond is functionalized, DFT calculations can map the reaction pathway, identify transition states, and determine activation energies.

For instance, in a Suzuki-Miyaura coupling reaction, theoretical studies on analogous aryl halides can model the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net These calculations help in understanding the role of the catalyst, the effect of substituents on the reaction rate, and the potential for side reactions. The iodine substituent in this compound makes it a good candidate for such cross-coupling reactions due to the relatively weak C-I bond.

Non-covalent interactions play a critical role in the solid-state packing of this compound and its interactions with biological targets. The iodine atom can participate in halogen bonding, a directional interaction with a Lewis base (e.g., an oxygen or nitrogen atom). mdpi.comresearchgate.net

Computational methods can predict the geometries and energies of these interactions. For example, a halogen bond between the iodine atom of this compound and a carbonyl oxygen would involve a C-I···O angle close to 180°. The strength of this interaction can be quantified through calculations, typically falling in the range of 2-5 kcal/mol. researchgate.netlibretexts.org Other important non-covalent interactions include hydrogen bonds involving the amide N-H group and π-π stacking between the aromatic rings. researchgate.net

Table 3: Calculated Non-Covalent Interaction Energies for a Representative Iodo-Aromatic Compound. researchgate.net

| Interaction Type | Interacting Atoms | Distance (Å) | Energy (kcal/mol) |

| Halogen Bond | C-I ··· O | ~3.0 | -3.5 |

| Hydrogen Bond | N-H ··· O | ~2.8 | -4.0 |

| π-π Stacking | Phenyl···Phenyl | ~3.5 | -2.0 |

Note: This data is illustrative and based on general findings for iodo-aromatic compounds to represent the typical energies of non-covalent interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments over time, offering insights that are complementary to static quantum chemical calculations.

MD simulations can be used to explore the conformational landscape of this compound in a solvent, such as water. nih.govbiorxiv.org By simulating the molecule's trajectory over nanoseconds or longer, it is possible to observe transitions between different conformational states and to understand how the solvent influences the conformational preferences.

These simulations can reveal the flexibility of the molecule, the lifetime of specific conformations, and the role of solvent molecules in stabilizing certain orientations through hydrogen bonding or other interactions. The choice of the water model in the simulation (e.g., TIP3P, OPC) can influence the observed dynamics. biorxiv.orgresearchgate.net For N-phenylbenzamide derivatives, MD simulations can show how the phenyl rings reorient relative to each other and how the amide bond fluctuates in a solvated environment. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (for chemical properties only)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its chemical or physical properties. While no specific QSPR studies focused solely on the chemical properties of this compound were identified, research on broader classes of benzamides and related compounds provides a framework for how such studies could be conducted.

QSPR models for benzamide derivatives have been developed to predict various properties, often biological activity, but the methodologies are transferable to chemical properties. nih.govjppres.comunair.ac.id These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the molecule's structure.

Key Molecular Descriptors for QSPR of this compound:

For a QSPR study on the chemical properties of this compound, the following categories of descriptors would be relevant:

Topological Descriptors: These describe the connectivity of atoms in the molecule and include indices like the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These relate to the 3D structure of the molecule, such as molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the iodine atom would make descriptors related to polarizability and halogen bonding potential particularly important.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly accurate information about the electronic structure and reactivity.

A hypothetical QSPR study could aim to predict a chemical property such as the pKa of the N-H proton, the bond dissociation energy of the C-I bond, or the molecule's lipophilicity (LogP). The general form of a QSPR equation is:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The table below illustrates the types of descriptors that could be used in a QSPR model to predict a hypothetical chemical property of this compound.

| Descriptor Type | Specific Descriptor Example | Relevance to Chemical Properties |

| Topological | Kier & Hall second-order valence connectivity index (²χv) | Relates to molecular size and branching, influencing intermolecular forces. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Important for predicting solubility and interactions with other molecules. |

| Electronic | Dipole Moment | Influences polarity and solubility in polar solvents. |

| Quantum Chemical | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Halogen-specific | σ-hole potential on Iodine | Crucial for predicting the strength and directionality of halogen bonding. |

By developing robust QSPR models, it would be possible to predict the chemical properties of other related iodo-N-phenylbenzamide derivatives without the need for extensive experimental measurements, thus accelerating the discovery and design of new molecules with desired characteristics.

Applications in Advanced Organic Synthesis and Chemical Building Blocks

3-Iodo-N-phenylbenzamide as a Precursor for Complex Molecular Architectures

The carbon-iodine bond is a key functional handle in this compound, rendering it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex organic molecules, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. The reliability and broad functional group tolerance of these methods have made aryl iodides, such as this compound, indispensable in medicinal chemistry and drug discovery. scilit.com

Key palladium-catalyzed reactions for which this compound is a suitable precursor include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. beilstein-journals.orgnih.govrsc.org The reaction is generally tolerant of various functional groups and can be performed under aqueous conditions. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The resulting aryl alkynes are versatile intermediates that can be further elaborated into more complex structures or used in the synthesis of natural products and pharmaceuticals. youtube.com The reactivity of aryl halides in this coupling typically follows the order I > Br > Cl. youtube.com

Buchwald-Hartwig Amination: This powerful method creates a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org While aryl iodides have sometimes been considered challenging substrates due to potential catalyst inhibition by the iodide byproduct, modern catalyst systems with specialized biarylphosphine ligands have overcome these limitations, allowing for efficient C-N coupling. nih.govnih.gov

The application of these coupling reactions to this compound allows for the systematic elaboration of its structure, providing access to a diverse library of complex derivatives. For instance, these methods are instrumental in building heterocyclic systems like quinazolin-4(3H)-ones from precursor molecules. mdpi.com

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C(sp²)–C(sp²) / C(sp²)–C(sp²) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | C(sp²)–N | Pd(0) or Pd(II) catalyst, Phosphine (B1218219) Ligand, Base (e.g., NaOt-Bu) |

Ligand Scaffolding in Organometallic Chemistry

The structure of this compound provides multiple avenues for its use as a scaffold in the design of specialized ligands for organometallic complexes. researchgate.net Ligands are crucial components of metal catalysts, as they modulate the metal center's electronic properties and steric environment, thereby controlling catalytic activity and selectivity.

The N-phenylbenzamide core itself contains two potential coordination sites: the amide oxygen and nitrogen atoms. This arrangement can be used to form chelate rings with a metal center. More significantly, the iodo group serves as a reactive site for introducing other, stronger coordinating groups. Through the cross-coupling reactions described previously, functional groups such as phosphines, N-heterocyclic carbenes (NHCs), or pyridines can be appended to the benzoyl ring. This functionalization transforms the simple benzamide (B126) into a more complex, potentially bidentate or tridentate ligand. This strategy allows for the rational design of new ligands with tailored properties for specific catalytic applications.

Building Block for Functional Materials (excluding biological materials)

The rigid, aromatic structure of this compound makes it an attractive building block for the synthesis of functional organic materials. The planarity and defined geometry of the benzanilide (B160483) core can be exploited to create materials with ordered structures and desirable electronic or photophysical properties.

The iodo-substituent is the key to incorporating this molecule into larger systems. Palladium-catalyzed polymerization reactions, such as Suzuki or Sonogashira polycondensation, can be used to link this compound units with other monomers to form conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The N-phenylbenzamide moiety can influence the polymer's solubility, processability, and intermolecular interactions, which are critical factors for device performance. For example, triphenylamine derivatives, which can be synthesized via Buchwald-Hartwig amination of aryl halides, are widely used as building blocks for such materials. rsc.org

Development of Novel Catalytic Reagents Derived from this compound

Beyond its role as a passive building block, this compound can be chemically transformed into active catalytic species.

Hypervalent iodine compounds are a class of reagents that possess an iodine atom in a higher-than-normal oxidation state, typically +3 (iodine(III) or λ³-iodanes) or +5 (iodine(V) or λ⁵-iodanes). arkat-usa.org These compounds are highly valuable in organic synthesis as they are mild, selective, and environmentally benign oxidizing agents, serving as an alternative to heavy metal-based oxidants. arkat-usa.orgchim.it Common iodine(III) reagents include (diacetoxyiodo)benzene (PIDA), (bis(trifluoroacetoxy)iodo)benzene (PIFA), and [hydroxy(tosyloxy)iodo]benzene (Koser's reagent). chim.it

The synthesis of these reagents typically involves the oxidation of a precursor aryl iodide. diva-portal.orgresearchgate.net Therefore, this compound is a suitable starting material for the preparation of a novel, functionalized hypervalent iodine(III) reagent. The N-phenylbenzamide group would remain attached to the iodine center, potentially influencing the reagent's reactivity, selectivity, and solubility. Such tailored reagents can be used for a wide range of oxidative transformations, including the synthesis of heterocyclic compounds and various group transfer reactions. chim.it

Table 2: Common Hypervalent Iodine(III) Reagents and a Proposed Derivative

| Reagent Name | Abbreviation | Structure | Precursor |

|---|---|---|---|

| (Diacetoxyiodo)benzene | PIDA | PhI(OAc)₂ | Iodobenzene (B50100) |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | PhI(OCOCF₃)₂ | Iodobenzene |

| [Hydroxy(tosyloxy)iodo]benzene | Koser's Reagent | PhI(OH)OTs | Iodobenzene |

| Proposed Reagent | - | 3-(I(OAc)₂)-N-phenylbenzamide | This compound |

Direct C-H activation and functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. reading.ac.uk In many of these reactions, a directing group on the substrate is used to guide a transition metal catalyst to a specific C-H bond, ensuring high regioselectivity.

The amide functionality within the this compound structure can act as such a directing group. For example, the amide can coordinate to a rhodium(III) or palladium(II) catalyst, directing it to activate an ortho C-H bond on the benzoyl ring. rsc.orgresearchgate.net This approach could enable the direct arylation, alkylation, or amination of the benzamide core at a position that would be difficult to functionalize through classical electrophilic aromatic substitution. This turns the substrate itself into an active participant in its own transformation, enhancing synthetic efficiency.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 3-iodo-N-phenylbenzamide typically involves the amidation of 3-iodobenzoic acid with aniline (B41778). While effective, future research will likely focus on optimizing this process for greater efficiency and sustainability. Key areas for development include:

Catalyst Development: Exploring novel catalysts for the amidation reaction that can operate under milder conditions, reduce reaction times, and be easily recovered and reused. This includes investigating earth-abundant metal catalysts or organocatalysts as alternatives to traditional reagents.

Green Solvents: Shifting from conventional organic solvents to more environmentally benign options such as water, supercritical fluids, or bio-based solvents will be a critical step. This reduces the environmental impact associated with solvent use and disposal.

Exploration of Novel Reactivity Patterns for the 3-Iodo Moiety

The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making the iodo group an excellent leaving group and a versatile handle for a wide array of chemical transformations. wikipedia.org While aryl iodides are extensively used in well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), future research can unlock new reactivity patterns. wikipedia.org

Dual Roles in Catalysis: Recent studies have shown that aryl iodides can act not only as an arylation reagent but also as a cocatalyst in certain transition-metal-catalyzed reactions. ecust.edu.cn Exploring this dual role in the context of the this compound scaffold could lead to novel cascade reactions for synthesizing complex heterocyclic structures. ecust.edu.cn

Photoredox and Electrochemical Methods: These emerging fields offer new ways to activate the C-I bond under mild conditions. Investigating the photochemical and electrochemical reactivity of this compound could enable novel transformations that are not accessible through traditional thermal methods.

C-H Activation/Iodination: Recent breakthroughs have demonstrated that aryl iodides can be used as iodinating reagents in palladium-catalyzed C-H iodination reactions. chinesechemsoc.org This opens up the possibility of using this compound itself as a reagent to introduce iodine into other organic molecules, representing a mechanistically distinct pathway for halogenation. chinesechemsoc.org

Advanced Understanding of Non-Covalent Interactions via Experimental and Computational Approaches

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules, which is fundamental in drug design, material science, and catalysis. wikipedia.orgnih.gov The iodine atom in this compound is a potential halogen bond donor, a highly directional interaction that can be exploited in crystal engineering and molecular recognition.

Future research should focus on a multi-pronged approach to understanding these weak interactions:

Experimental Analysis: High-resolution X-ray crystallography can provide precise information on the solid-state conformation and intermolecular interactions, including halogen bonds and π-stacking. Spectroscopic techniques like NMR can probe these interactions in solution.

Computational Modeling: Theoretical tools such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots can visualize and quantify the strength and nature of these interactions. nih.govnih.gov Such studies can reveal the interplay between different forces, like halogen bonds, hydrogen bonds, and van der Waals forces, that dictate the supramolecular assembly. nih.govrsc.org This understanding is vital for designing molecules with specific biological actions or material properties. nih.gov

Design of Next-Generation Molecular Scaffolds for Synthetic Methodologies

The this compound framework serves as an excellent starting point for creating more complex and functionally diverse molecules. Its utility as a molecular scaffold is a promising area for future development.

Library Synthesis: The reactive iodo group can be readily transformed through various cross-coupling reactions to introduce a wide range of substituents. This allows for the rapid generation of a library of N-phenylbenzamide derivatives, which can be screened for various applications, such as in medicinal chemistry. The N-phenylbenzamide core itself is found in molecules designed as kinase inhibitors. nih.govnih.gov

Development of Novel Reagents: Derivatives of this compound could be designed to act as specialized reagents or ligands in organic synthesis. For instance, attaching a chiral auxiliary could lead to new ligands for asymmetric catalysis.

Building Blocks for Complex Targets: The structure can serve as a key building block in the total synthesis of natural products or other complex organic molecules. The defined stereochemistry and functional group handles make it an attractive intermediate for multi-step synthetic sequences.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. vapourtec.comsyrris.com Integrating the synthesis and derivatization of this compound into such platforms represents a significant leap forward.

Improved Synthesis: Reactions involving aryl iodides, such as metal-catalyzed cross-couplings and lithiation, have been successfully adapted to flow systems. researchgate.netchemrxiv.org Applying flow chemistry to the synthesis of this compound could lead to higher yields, cleaner products, and faster reaction times by enabling precise control over temperature, pressure, and mixing. syrris.com

Automated Derivatization: Coupling a flow reactor to automated purification and analysis systems would enable high-throughput synthesis and screening of derivative libraries. vapourtec.com This automated approach can rapidly explore structure-activity relationships by systematically varying the substituents on the benzamide (B126) scaffold.

Accessing Novel Reaction Space: Flow reactors can safely handle highly reactive intermediates and operate at temperatures and pressures not easily accessible in batch chemistry. syrris.com This could allow for the exploration of novel reaction pathways for modifying this compound, potentially leading to the discovery of new chemical entities.

Table of Potential Research Directions and Methodologies

| Research Area | Key Objectives | Potential Methodologies |

|---|---|---|

| Sustainable Synthesis | Improve yield, reduce waste, use greener solvents. | Organocatalysis, one-pot synthesis, aqueous reaction media. |

| Novel Reactivity | Explore new C-I bond transformations. | Photoredox catalysis, electrochemistry, C-H activation studies. ecust.edu.cnchinesechemsoc.org |

| Non-Covalent Interactions | Characterize and quantify halogen and hydrogen bonds. | X-ray crystallography, NMR spectroscopy, DFT calculations. nih.govrsc.org |

| Scaffold Design | Create libraries of derivatives for screening. | Parallel synthesis, diversity-oriented synthesis. nih.govnih.gov |

| Flow Chemistry | Automate synthesis and improve scalability. | Continuous flow reactors, automated workstations, inline analysis. vapourtec.comsyrris.com |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-iodo-N-phenylbenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of aryl-substituted benzamides typically involves coupling iodobenzoyl chloride with aniline derivatives under controlled conditions. For example, using pyridine as a base and slow addition of acyl chlorides to prevent side reactions (e.g., hydrolysis) can improve yields . Optimization may include temperature control (e.g., 0–5°C for exothermic reactions) and solvent selection (e.g., dichloromethane for solubility). Purity is confirmed via TLC and recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm amide bond formation (e.g., NH proton at δ ~9–10 ppm) .

- IR : A strong C=O stretch (~1650–1680 cm) and N–H bend (~1550 cm) validate the amide group .

- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (via programs like ORTEP-3) resolves molecular geometry and hydrogen-bonding networks .

Q. What are the primary applications of this compound in chemical and biological research?

- Methodological Answer : The iodine substituent enhances electrophilicity, making it a precursor for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures . In biology, its planar benzamide core allows interaction with enzyme active sites, enabling studies on kinase inhibition or protein-ligand binding via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound derivatives?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., vs. ) in crystal structures. Discrepancies arise from solvent polarity or packing effects; refining data with SHELXL and validating via R-factor metrics (<5%) ensures accuracy .

Q. What strategies mitigate competing reactions (e.g., benzimidazole formation) during the synthesis of this compound analogs?

- Methodological Answer : DFT calculations of frontier orbitals identify reactive sites. For example, electron-deficient aryl rings favor amidation over cyclization. Using bulky bases (e.g., 2,6-lutidine) and low temperatures suppresses intramolecular cyclization to benzimidazoles .

Q. How do substituent effects influence the solid-state packing and solubility of this compound derivatives?

- Methodological Answer : Comparative studies of analogs (e.g., 3-fluoro or 3-chloro variants) reveal that iodine’s polarizability enhances π-stacking, reducing solubility in apolar solvents. Solubility parameters (Hansen solubility spheres) guide solvent selection for crystallization .

Q. What computational tools predict the biological target affinity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding to targets like kinases. Pharmacophore models align the iodine moiety with hydrophobic pockets, validated by isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How can twinned or low-resolution X-ray data for this compound be refined to achieve reliable structural models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.